叔丁基3-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

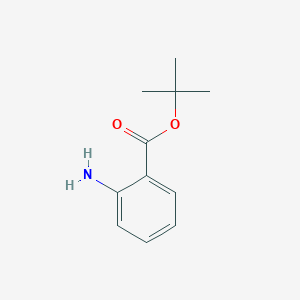

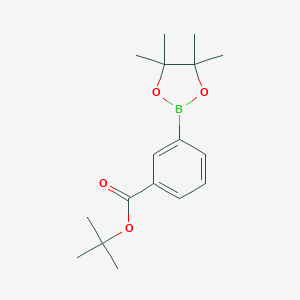

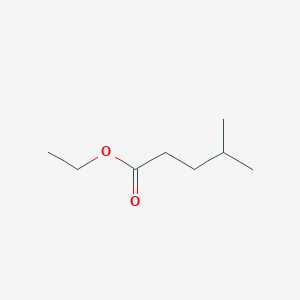

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound that features a boronic ester group, which is a common motif in organic synthesis and medicinal chemistry due to its utility in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions. The tert-butyl group serves as a protecting group for the carboxylic acid functionality, and the dioxaborolane ring is a stable form of the boronic acid, which can be used in further synthetic applications.

Synthesis Analysis

The synthesis of related boronic ester compounds typically involves substitution reactions or coupling reactions with appropriate boronic acids or boronate esters. For example, the synthesis of tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was achieved through a three-step substitution reaction, as described in the literature . Similarly, the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate from 5-bromoindole as a starting material indicates the versatility of boronic ester synthesis .

Molecular Structure Analysis

The molecular structure of boronic ester compounds is often confirmed using spectroscopic methods such as NMR, IR, and MS, as well as X-ray crystallography. For instance, the structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was confirmed by these methods and further supported by DFT-optimized structures that matched the crystal structure determined by X-ray single crystal diffraction . The molecular electrostatic potential and frontier molecular orbitals studied by DFT reveal the physicochemical properties of these compounds 10.

Chemical Reactions Analysis

Boronic esters are known for their participation in various chemical reactions, particularly in cross-coupling reactions to form carbon-carbon bonds. The tert-butyl group can be removed under acidic conditions, revealing the carboxylic acid functionality for further reactions. The boronic ester moiety itself can be transformed into different functional groups or participate in the formation of biaryl compounds through cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic esters are influenced by the substituents on the boron atom and the surrounding organic framework. The stability of the dioxaborolane ring makes these compounds suitable for storage and handling in a laboratory setting. Theoretical calculations, such as HOMO-LUMO energy gap and molecular electrostatic potential, provide insights into the reactivity and interaction potential of these molecules 10.

科学研究应用

生物活性化合物的合成

该化合物是合成各种生物活性化合物的关键中间体,例如用于癌症治疗的克唑替尼 .

铃木-宫浦偶联

它被用于铃木-宫浦偶联反应,这是一种用于有机合成形成碳-碳键的交叉偶联反应 .

葡萄糖敏感性聚合物

该化合物在创建葡萄糖敏感性聚合物方面具有应用,这些聚合物可以实现自调节胰岛素释放,这在糖尿病治疗中至关重要 .

伤口愈合和肿瘤靶向

苯硼酸衍生物,包括该酯,由于其与生物组织相互作用的能力,在伤口愈合和肿瘤靶向方面显示出潜力 .

活性氧(ROS)响应性药物递送

它已被用于修饰透明质酸,用于开发一种ROS响应性药物递送系统,该系统封装姜黄素用于靶向治疗应用 .

吲唑衍生物的合成

安全和危害

作用机制

Target of Action

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, also known as 3-(T-BUTOXYCARBONYL)PHENYLBORONIC ACID PINACOL ESTER, is a boronic ester . Boronic esters are highly valuable building blocks in organic synthesis

Mode of Action

The compound is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction . It undergoes borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds . The reaction involves the coupling of a boronic ester with an aryl or vinyl halide or triflate using a palladium catalyst .

Pharmacokinetics

It’s important to note that the susceptibility to hydrolysis of phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and the ph, which strongly influences the rate of the reaction .

Result of Action

The result of the compound’s action is the formation of biaryl compounds through the Suzuki–Miyaura cross-coupling reaction . These biaryl compounds are important in various fields, including medicinal chemistry, agrochemicals, and materials science .

Action Environment

The action of the compound is influenced by environmental factors such as the presence of a palladium catalyst and the pH of the environment . The reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

属性

IUPAC Name |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO4/c1-15(2,3)20-14(19)12-9-8-10-13(11-12)18-21-16(4,5)17(6,7)22-18/h8-11H,1-7H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLNBIZKQGSQMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396888 |

Source

|

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

903895-48-7 |

Source

|

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B153118.png)

![tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B153135.png)

![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B153148.png)